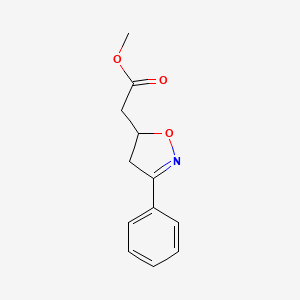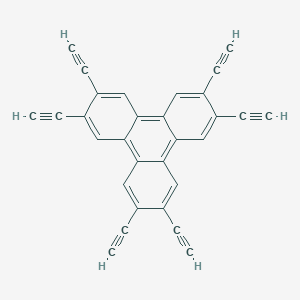
2,3,6,7,10,11-Hexaethynyltriphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7,10,11-Hexaethynyltriphenylene is a polycyclic aromatic hydrocarbon characterized by its unique structure, which includes six ethynyl groups attached to a triphenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexaethynyltriphenylene typically involves the following steps:
Starting Material: The synthesis begins with triphenylene, a polycyclic aromatic hydrocarbon.
Bromination: Triphenylene is brominated to form 2,3,6,7,10,11-hexabromotriphenylene.
Sonogashira Coupling: The hexabromotriphenylene undergoes a Sonogashira coupling reaction with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to yield this compound.
Industrial Production Methods
While the industrial production of this compound is not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7,10,11-Hexaethynyltriphenylene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl groups can yield aldehydes or carboxylic acids, while reduction can produce alkanes.
Applications De Recherche Scientifique
2,3,6,7,10,11-Hexaethynyltriphenylene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated system, which allows for efficient charge transport.
Material Science: The compound serves as a building block for constructing larger, more complex molecular architectures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors that detect various analytes.
Biological Applications: Research is ongoing into its potential use in drug delivery systems and as a probe for biological imaging.
Mécanisme D'action
The mechanism by which 2,3,6,7,10,11-Hexaethynyltriphenylene exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient electron delocalization, which is crucial for its role in organic electronics and sensors. The ethynyl groups can also participate in π-π stacking interactions, enhancing the stability and functionality of the compound in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7,10,11-Hexamethoxytriphenylene: This compound has methoxy groups instead of ethynyl groups, which affects its electronic properties and solubility.
2,3,6,7,10,11-Hexahydroxytriphenylene: The presence of hydroxyl groups makes this compound more hydrophilic and alters its reactivity compared to 2,3,6,7,10,11-Hexaethynyltriphenylene.
2,3,6,7,10,11-Hexaaminotriphenylene: Amino groups provide different chemical reactivity and potential for hydrogen bonding.
Uniqueness
This compound is unique due to its ethynyl groups, which confer distinct electronic properties and reactivity. These properties make it particularly valuable in the fields of organic electronics and materials science, where efficient charge transport and the ability to form stable, conjugated systems are crucial.
Propriétés
Formule moléculaire |
C30H12 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2,3,6,7,10,11-hexaethynyltriphenylene |
InChI |
InChI=1S/C30H12/c1-7-19-13-25-26(14-20(19)8-2)28-16-22(10-4)24(12-6)18-30(28)29-17-23(11-5)21(9-3)15-27(25)29/h1-6,13-18H |
Clé InChI |
SDNSUOBXVUZDJJ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C3C=C(C(=CC3=C4C=C(C(=CC4=C2C=C1C#C)C#C)C#C)C#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


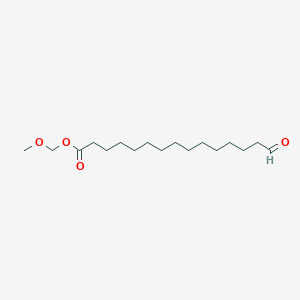
![2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)
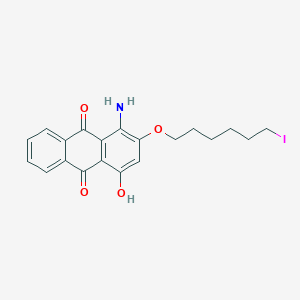
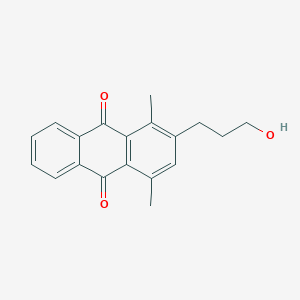





![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)

![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13128921.png)

